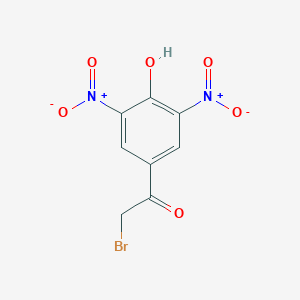
5-Amino-2-naphthol
Vue d'ensemble
Description
5-Amino-2-naphthol (also known as 5-aminonaphthalen-2-ol) is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . It is used as a building block to synthesize 6-amino-substituted benzo[c]phenanthridine derivatives and to synthesize affinity ligands for HIV-1 integrase .
Synthesis Analysis
The synthesis of benzylidene derivatives of 1-(α-aminobenzyl)-2-naphthols (Betti bases) involves the reaction of 2-naphthol with 1,3,5-triaryl-2,4-diazapenta-1,4-dienes .
Molecular Structure Analysis
The structure of 5-Amino-2-naphthol was solved using direct methods and anisotropic displacement parameters were applied to non-hydrogen atoms in a full matrix least-squares refinement based on F2 .
Chemical Reactions Analysis
5-Amino-2-naphthol is a photoactive charge transfer compound that undergoes simultaneous excited-state proton transfer (ESPT) in water upon excitation . The ESPT mechanism for zwitterion formation in 5-Amino-2-naphthol was examined using a combination of time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations .
Physical And Chemical Properties Analysis
5-Amino-2-naphthol has a molecular weight of 159.18 g/mol, an XLogP3 of 1.6, and a topological polar surface area of 46.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 378.3±17.0 °C at 760 mmHg, and a flash point of 182.6±20.9 °C .
Applications De Recherche Scientifique
Photoactive Charge Transfer Applications
5-Amino-2-naphthol: has been studied for its photoactive charge transfer properties. It’s a photoacid with both oxygen (OH) and nitrogen-based (NH₂) protonation sites, capable of undergoing excited-state proton transfer (ESPT) in water upon excitation . This characteristic is particularly valuable in material science, where such compounds can be used to develop photosensitive materials.
pH-Sensitive Switch for Photoacidity
The compound’s ability to act as a pH switch for photoacidity is intriguing. In its protonated state (NH₃⁺), the pKa* (OH) values of 5-Amino-2-naphthol are significantly altered, making it a potential candidate for pH-responsive systems in chemical and biological sciences .
Zwitterion Formation Mechanism
5-Amino-2-naphthol: is part of research into the mechanisms of zwitterion formation. Time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations have been used to examine its ESPT mechanism, which is essential for understanding fundamental charge transfer mechanisms .
Inhibitory Activities on Enzymes
Derivatives of 5-Amino-2-naphthol , such as amidoalkyl naphthols, have been synthesized and evaluated for their inhibitory activities on enzymes like cholinesterase and α-glucosidase. This application is significant in the development of therapeutic agents for diseases where enzyme inhibition is beneficial .
Photophysical and Surface Property Studies
The compound’s photophysical properties are of interest in the study of light-induced processes, while its surface properties can be explored for applications in material science, such as the development of coatings with specific interactions with light .
Mécanisme D'action
Target of Action
The primary target of 5-Amino-2-naphthol is the protonation sites present in the compound itself. These sites include an oxygen-based (OH) site and a nitrogen-based (NH2) site . The compound’s interaction with these sites leads to various changes that are crucial for its mechanism of action .
Mode of Action
5-Amino-2-naphthol undergoes a process known as Excited-State Proton Transfer (ESPT) upon excitation . This process involves the transfer of a proton from the protonated 5-Amino-2-naphthol to form a zwitterion . The ESPT occurs only at the single hydroxyl group . The protonation state of the amino group dramatically alters the photoacidity of OH, acting as an on/off switch for photoacidity .
Biochemical Pathways
The ESPT mechanism for zwitterion formation in 5-Amino-2-naphthol is a key biochemical pathway . This pathway is affected by the protonation state of the amino group, which can dramatically alter the photoacidity of OH . The switching of the photoacidity was investigated using time-dependent density functional theory (TD-DFT) calculations .
Result of Action
The result of the action of 5-Amino-2-naphthol is the formation of a zwitterion from the protonated compound . This occurs through the ESPT mechanism, which is influenced by the protonation state of the amino group .
Action Environment
The action of 5-Amino-2-naphthol is influenced by environmental factors such as pH . The pH behaves as an on/off switch for photoacidity, affecting the ESPT mechanism and, consequently, the formation of the zwitterion .
Safety and Hazards
Propriétés
IUPAC Name |
5-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBRKZMSECKELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058951 | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-naphthol | |
CAS RN |
86-97-5 | |
| Record name | 5-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NZH84CBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique photochemical properties of 5-Amino-2-naphthol and how are they influenced by pH?
A: 5-Amino-2-naphthol (5N2OH), along with its isomer 8-Amino-2-naphthol (8N2OH), exhibits a fascinating "pH switch" for its photoacidity. Both compounds possess hydroxyl (OH) and amino (NH2) groups capable of donating protons. []
- In their protonated state (NH3+), both 5N2OH and 8N2OH demonstrate strong photoacidity upon excitation, readily donating the hydroxyl proton. This results in a pKa* (excited state pKa) of 1.1 ± 0.2 for both molecules. []
Q2: Can 5-Amino-2-naphthol be used to synthesize more complex molecules? What are the products and what role does the reaction mechanism play?
A: Yes, 5-Amino-2-naphthol can act as a precursor in various organic syntheses. One example is its oxidative coupling using manganese (III) tris(acetylacetonate). [] This reaction yields two main products:
- Enol-acetylacetonylidene-1-(6-hydroxynaphthyl)-inline (1): This compound arises from a complex mechanism involving oxidation, coupling, and acetylacetone addition. []
- 2,2′-Dihydroxy-5,5′-diamino-1,1′-binaphthyl (2): This product results from the oxidative coupling of two 5-Amino-2-naphthol molecules. []
Q3: Are there any synthetic strategies leveraging the chemical structure of 5-Amino-2-naphthol for specific modifications?
A: Yes, a notable example is the use of a sulfonic acid group as a protecting and activating group in the synthesis of 5-Bromo-2-naphthol from 5-Amino-2-naphthol. []
- The sulfonic acid group is strategically introduced at the 1-position of 5-Amino-2-naphthol. []
- This serves two purposes: it protects the reactive amino and hydroxyl groups during subsequent reactions and activates the ring for the Sandmeyer reaction, which is used to introduce the bromine atom. []
- The presence of the sulfonic acid group allows the reaction to be carried out using water and sulfuric acid as solvents, simplifying the process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)







